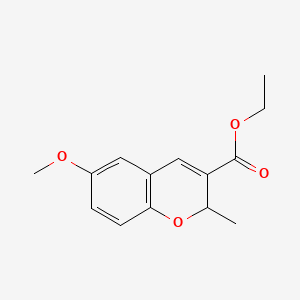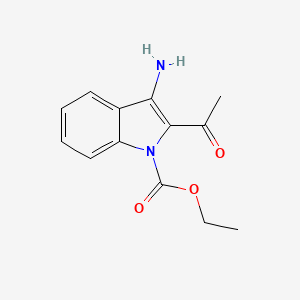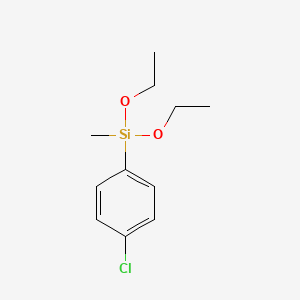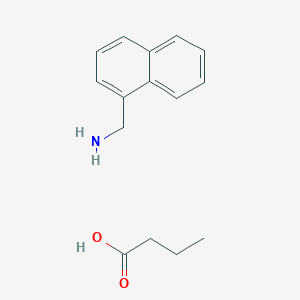
4-Bromo-6-chloro-3-methyl-1H-indazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 4-bromo-6-chloro-3-méthyl-1H-indazole est un composé hétérocyclique appartenant à la famille des indazoles. Les indazoles sont des structures bicycliques composées d'un cycle benzénique fusionné à un cycle pyrazole. Ce composé spécifique se caractérise par la présence de brome, de chlore et d'un groupe méthyle attaché au noyau indazole. Les dérivés d'indazole sont connus pour leurs diverses activités biologiques et ont été largement étudiés pour leurs applications thérapeutiques potentielles .
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 4-bromo-6-chloro-3-méthyl-1H-indazole implique généralement plusieurs étapes. Une méthode courante commence par la chloration de la 2-fluoroaniline à l'aide de N-chlorosuccinimide (NCS) pour donner la 4-chloro-2-fluoroaniline. Cet intermédiaire est ensuite bromé à l'aide de N-bromosuccinimide (NBS) pour produire la 2-bromo-4-chloro-6-fluoroaniline. L'étape finale implique la diazotation de cet intermédiaire avec du nitrite de sodium, suivie d'une réaction avec la formaldoxime pour former la 2-bromo-4-chloro-6-fluorobenzaldéhyde. Ce composé est ensuite cyclisé avec de l'hydrate d'hydrazine pour donner le 4-bromo-6-chloro-3-méthyl-1H-indazole .
Méthodes de production industrielle
Les méthodes de production industrielle du 4-bromo-6-chloro-3-méthyl-1H-indazole sont similaires à la synthèse en laboratoire, mais elles sont optimisées pour des échelles plus importantes. Ces méthodes impliquent souvent l'utilisation de réacteurs à flux continu et de systèmes automatisés pour garantir une qualité et un rendement constants. L'utilisation de catalyseurs et de conditions réactionnelles optimisées peut également améliorer l'efficacité du processus de synthèse .
Analyse Des Réactions Chimiques
Types de réactions
Le 4-bromo-6-chloro-3-méthyl-1H-indazole peut subir diverses réactions chimiques, notamment :
Réactions de substitution : Les atomes de brome et de chlore peuvent être substitués par d'autres groupes fonctionnels à l'aide de réactions de substitution nucléophile.
Oxydation et réduction : Le composé peut être oxydé ou réduit dans des conditions spécifiques pour donner différents dérivés.
Réactions de cyclisation : Le noyau indazole peut participer à des réactions de cyclisation pour former des structures plus complexes.
Réactifs et conditions courants
Substitution nucléophile : Les réactifs courants comprennent l'hydrure de sodium (NaH) et le tert-butylate de potassium (KOtBu).
Oxydation : Des réactifs tels que le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3) sont utilisés.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, la substitution nucléophile peut donner divers dérivés d'indazole substitués, tandis que l'oxydation et la réduction peuvent produire différentes formes oxydées ou réduites du composé .
4. Applications de la recherche scientifique
Le 4-bromo-6-chloro-3-méthyl-1H-indazole a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme intermédiaire dans la synthèse de molécules organiques plus complexes.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Des recherches sont en cours pour explorer son potentiel en tant qu'agent thérapeutique pour diverses maladies.
Industrie : Il est utilisé dans le développement de nouveaux matériaux et comme brique de base pour la synthèse de produits pharmaceutiques
5. Mécanisme d'action
Le mécanisme d'action du 4-bromo-6-chloro-3-méthyl-1H-indazole implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier à des enzymes ou à des récepteurs, modulant leur activité et conduisant à divers effets biologiques. Les voies et les cibles exactes dépendent de l'application spécifique et du système biologique étudié .
Applications De Recherche Scientifique
4-Bromo-6-chloro-3-methyl-1H-indazole has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a building block for the synthesis of pharmaceuticals
Mécanisme D'action
The mechanism of action of 4-Bromo-6-chloro-3-methyl-1H-indazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Composés similaires
4-Bromo-1H-indazole : Structure similaire mais ne contient pas les groupes chlore et méthyle.
6-Bromo-1H-indazole-4-carboxaldéhyde : Contient un groupe formyle au lieu d'un groupe méthyle.
2-Bromo-4-chloro-6-fluoroaniline : Un intermédiaire dans la synthèse du 4-bromo-6-chloro-3-méthyl-1H-indazole
Unicité
Le 4-bromo-6-chloro-3-méthyl-1H-indazole est unique en raison de la combinaison spécifique de brome, de chlore et de groupes méthyle attachés au noyau indazole. Cette structure unique contribue à ses propriétés chimiques et biologiques distinctes, ce qui en fait un composé précieux pour diverses applications de recherche .
Propriétés
Formule moléculaire |
C8H6BrClN2 |
|---|---|
Poids moléculaire |
245.50 g/mol |
Nom IUPAC |
4-bromo-6-chloro-3-methyl-2H-indazole |
InChI |
InChI=1S/C8H6BrClN2/c1-4-8-6(9)2-5(10)3-7(8)12-11-4/h2-3H,1H3,(H,11,12) |
Clé InChI |
DMAAHYQECITDAE-UHFFFAOYSA-N |
SMILES canonique |
CC1=C2C(=CC(=CC2=NN1)Cl)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 5-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B11866075.png)


![Ethyl 2-(cyclopropylmethyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate](/img/structure/B11866102.png)






![6-(4-Chlorophenyl)-6,7-dihydro-5h-pyrrolo[3,4-d]pyrimidin-4-amine](/img/structure/B11866143.png)



